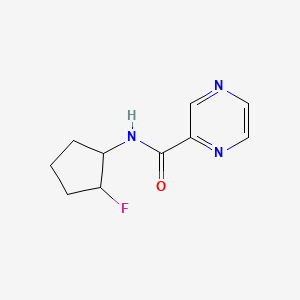

(1-phenyl-1H-1,2,4-triazol-3-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

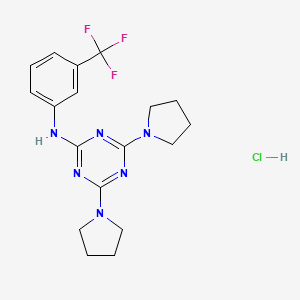

“(1-phenyl-1H-1,2,4-triazol-3-yl)methanol” is a derivative of 1,2,4-triazole . Triazole derivatives are significant heterocycles that exhibit broad biological activities, such as antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been reported in various studies . For instance, one study reported the synthesis of nineteen novel 1,2,4-triazole derivatives . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives, including “this compound”, was confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives have been described in various studies . These reactions often involve the formation of hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can be analyzed using various spectroscopic techniques . For instance, the IR absorption spectra of some derivatives were characterized by the presence of two signals for C=O groups .Scientific Research Applications

Catalytic Applications : A study by Ozcubukcu et al. (2009) highlights the use of a tris(1-benzyl-1H-1,2,3-triazol-4-yl)methanol ligand as a highly active catalyst for Huisgen 1,3-dipolar cycloadditions. The ligand forms a stable complex with CuCl, demonstrating efficient catalysis in various conditions (Ozcubukcu et al., 2009).

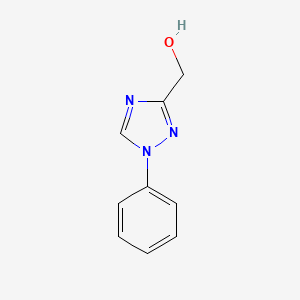

Crystal Structures and Inhibition Activity : Gonzaga et al. (2016) investigated the crystal structures of various triazol compounds, including (1-phenyl-1H-1,2,3-triazol-4-yl)methyl benzoate. The study also revealed their activity in α-glycosidase inhibition, providing insights into their potential pharmaceutical applications (Gonzaga et al., 2016).

Antimicrobial Activity : Sunitha et al. (2017) synthesized a series of novel benzofuran-based 1,2,3-triazoles, demonstrating significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Sunitha et al., 2017).

Anticoronavirus and Antitumoral Activity : Jilloju et al. (2021) explored the synthesis of triazolothiadiazine derivatives, showcasing their promising in vitro activity against coronaviruses and tumors. This highlights the potential use of these compounds in therapeutic applications (Jilloju et al., 2021).

Corrosion Inhibition : Boutouil et al. (2019) investigated a triazole derivative, namely (1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl)methanol (MTM), as a corrosion inhibitor for mild steel. The study combines experimental and computational approaches to understand the inhibition mechanism (Boutouil et al., 2019).

Mechanism of Action

Target of Action

Similar 1,2,4-triazole derivatives have been reported to exhibit anticancer activities . These compounds are known to interact with various cellular targets, including enzymes like aromatase , and proteins such as tubulin .

Mode of Action

It’s worth noting that 1,2,4-triazole derivatives have been shown to interact with their targets through hydrogen bonding . For instance, the triazole nitrogen and the dioxyaryl substituted aryl group of a similar compound formed hydrogen bonding and hydrophobic interaction with specific amino acids .

Biochemical Pathways

Related 1,2,4-triazole derivatives have been associated with the inhibition of tubulin polymerization , which is a crucial process in cell division. This suggests that these compounds may exert their effects by disrupting cell division, particularly in rapidly dividing cells such as cancer cells.

Result of Action

For instance, certain derivatives have shown promising cytotoxic activity against HeLa cell line . These compounds are believed to induce apoptosis, a form of programmed cell death .

Safety and Hazards

Future Directions

properties

IUPAC Name |

(1-phenyl-1,2,4-triazol-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c13-6-9-10-7-12(11-9)8-4-2-1-3-5-8/h1-5,7,13H,6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBLAPAPAJWPEZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC(=N2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-4-[(2-chloro-6-fluorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine](/img/structure/B2796064.png)

![4-Ethynyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2796071.png)

![methyl (4-(N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2796073.png)

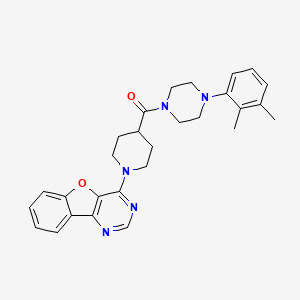

![(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(1H-benzo[d][1,2,3]triazol-5-yl)methanone](/img/structure/B2796074.png)

![6-phenyl-3-(thiomorpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2796083.png)